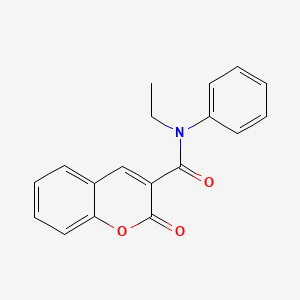
N-エチル-2-オキソ-N-フェニル-2H-クロメン-3-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-2-oxo-N-phenyl-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of coumarin derivatives Coumarins are a group of naturally occurring compounds known for their diverse biological activities and are widely used in medicinal chemistry
科学的研究の応用
N-ethyl-2-oxo-N-phenyl-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the development of new materials and as a precursor for dyes and pigments.
作用機序
Target of Action
The primary target of N-ethyl-2-oxo-N-phenyl-2H-chromene-3-carboxamide is pancreatic lipase (PL) . Pancreatic lipase is an enzyme that plays a crucial role in the digestion of dietary fats .
Mode of Action
N-ethyl-2-oxo-N-phenyl-2H-chromene-3-carboxamide interacts with pancreatic lipase, inhibiting its activity . The compound binds to the active site of the enzyme, preventing it from breaking down dietary fats into smaller molecules . This interaction results in a decrease in the digestion and absorption of dietary fats .
Biochemical Pathways
The inhibition of pancreatic lipase by N-ethyl-2-oxo-N-phenyl-2H-chromene-3-carboxamide affects the lipid metabolism pathway . Normally, pancreatic lipase breaks down dietary fats into smaller molecules that can be absorbed in the intestines. When the activity of pancreatic lipase is inhibited, the breakdown and absorption of dietary fats are reduced . This leads to a decrease in the caloric intake from fats, which can potentially aid in weight loss .
Result of Action
The inhibition of pancreatic lipase by N-ethyl-2-oxo-N-phenyl-2H-chromene-3-carboxamide leads to a decrease in the digestion and absorption of dietary fats . This can result in a reduction in caloric intake from fats, which may aid in weight loss .
Action Environment
The action of N-ethyl-2-oxo-N-phenyl-2H-chromene-3-carboxamide can be influenced by various environmental factors. For instance, the pH level of the stomach can affect the stability and efficacy of the compound . Additionally, factors such as the presence of other medications, the individual’s health status, and genetic factors can also influence the compound’s action, efficacy, and stability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-oxo-N-phenyl-2H-chromene-3-carboxamide typically involves the condensation of 2-oxo-2H-chromene-3-carboxylic acid with an appropriate amine, such as N-phenylethylamine, under reflux conditions in a suitable solvent like acetonitrile . The reaction is often catalyzed by a base such as potassium carbonate to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings to minimize the environmental impact .
化学反応の分析
Types of Reactions
N-ethyl-2-oxo-N-phenyl-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
類似化合物との比較
Similar Compounds
- N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide
- N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
- N-(2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide
Uniqueness
N-ethyl-2-oxo-N-phenyl-2H-chromene-3-carboxamide stands out due to its specific structural features, such as the presence of an ethyl group and a phenyl group attached to the amide nitrogen. These structural elements contribute to its unique biological activities and chemical reactivity compared to other similar compounds .
特性
IUPAC Name |
N-ethyl-2-oxo-N-phenylchromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-2-19(14-9-4-3-5-10-14)17(20)15-12-13-8-6-7-11-16(13)22-18(15)21/h3-12H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRYPBJDOVCLPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl}-4-phenylpiperazine](/img/structure/B2413942.png)
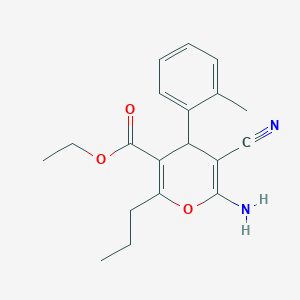
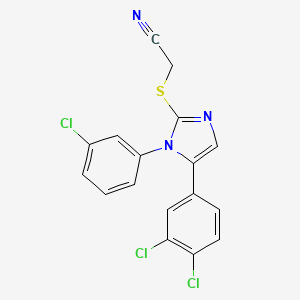
![(E)-3-[2-[(2-chlorophenyl)methoxy]naphthalen-1-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2413949.png)
![4-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)-1-phenethylpyrrolidin-2-one](/img/structure/B2413950.png)
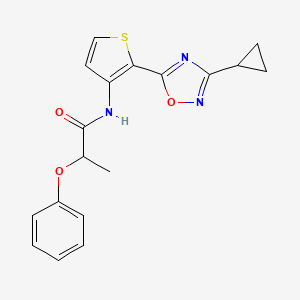
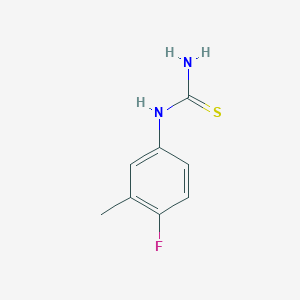
![5-[1-(2-methylpropyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2413956.png)
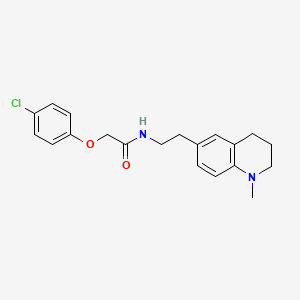
![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-1-(indolin-1-yl)ethanone oxalate](/img/structure/B2413959.png)
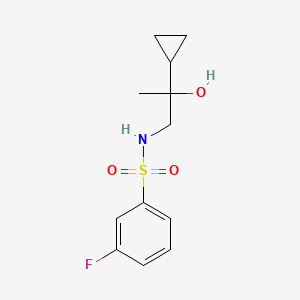
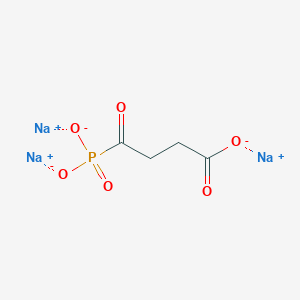
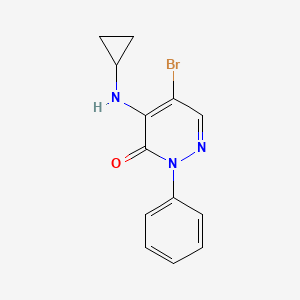
![6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-7-(4-chlorophenyl)sulfonylpyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2413964.png)
